1-(Isopropylthio)-4-nitrobenzene
Description
Contextualization within Organosulfur and Nitroaromatic Chemistry
1-(Isopropylthio)-4-nitrobenzene is a member of both the organosulfur and nitroaromatic compound classes. Organosulfur compounds, which feature carbon-sulfur bonds, are vital in numerous contexts, from biochemistry to materials science. acs.org Thioethers (or sulfides), characterized by a C-S-C linkage, are found in essential amino acids like methionine, life-saving antibiotics such as penicillin, and are used as versatile intermediates in organic synthesis. researchgate.netcymitquimica.com The sulfur atom in a thioether can influence a molecule's conformation and electronic properties, and can be oxidized to form sulfoxides and sulfones, further expanding its chemical utility. rsc.org
Nitroaromatic compounds are defined by the presence of a nitro group (-NO₂) attached to an aromatic ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. libretexts.org This property profoundly deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org In an SNAr reaction, a nucleophile attacks a carbon atom on the electron-deficient ring, displacing a leaving group. The presence of an ortho or para nitro group is often crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com
In this compound, these two functionalities coexist. The isopropylthio group acts as an electron-donating group through resonance, while the para-positioned nitro group is strongly electron-withdrawing. This "push-pull" electronic arrangement makes the compound a particularly interesting substrate for studying reaction mechanisms and for use as a building block in the synthesis of more complex, electronically active molecules.
Historical Perspectives on Related Aromatic Systems
The understanding of molecules like this compound is built on a rich history of research into aromaticity. The journey began in 1825 when Michael Faraday first isolated benzene (B151609). nih.gov For decades, the structure of benzene remained a puzzle due to its unusual stability and resistance to addition reactions typical of unsaturated compounds. masterorganicchemistry.com A major breakthrough came in 1865 when August Kekulé proposed the cyclic, alternating double-bond structure for benzene. masterorganicchemistry.com
This model laid the groundwork for the concept of aromaticity—a special stability derived from a cyclic, planar arrangement of delocalized pi electrons. chemicalbook.com The theoretical underpinnings were solidified in the 1930s by Erich Hückel, whose molecular orbital theory led to the famous "4n+2" rule for predicting aromaticity in monocyclic systems. This fundamental concept explains the unique chemical behavior of benzene and its vast family of derivatives, including substituted systems like the one under discussion. The ability of aromatic rings to undergo substitution reactions, rather than addition, is a direct consequence of the energetic favorability of preserving this delocalized electron system. masterorganicchemistry.com
Research Significance and Potential Academic Contributions of this compound
While not a widely commercialized product, this compound is recognized as a useful research compound. Its primary academic significance lies in its utility as a model substrate and a synthetic intermediate.
A Substrate for Mechanistic Studies: The compound's structure is ideally suited for studying the principles of nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group activates the ring, making it susceptible to attack by various nucleophiles at the positions ortho and para to it. Researchers can use this molecule to investigate reaction kinetics, leaving group effects, and the influence of solvents and nucleophile strength on the course of SNAr reactions.
A Versatile Synthetic Building Block: this compound serves as a valuable starting material for creating more elaborate molecules. A key synthetic route to this compound involves the S-alkylation of 4-nitrobenzenethiol, a readily available precursor. chemicalbook.comcymitquimica.com
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 4-Nitrobenzenethiol | 2-Iodopropane | Sodium Hydroxide | Ethanol (B145695) | This compound |
This synthesis was reported in a 2023 study, indicating its current relevance in academic research labs. chemicalbook.com
Once formed, the compound offers multiple reaction sites for further functionalization. The nitro group can be readily reduced to an amine (-NH₂), which is a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This resulting amino aryl thioether could then undergo a wide range of subsequent reactions, such as diazotization or acylation. This versatility makes this compound a potential precursor for:
Pharmaceuticals: The aryl thioether motif is present in numerous biologically active compounds. cymitquimica.com
Materials Science: Thioether-functionalized aromatic systems have been investigated for use as n-channel semiconductors in organic electronics, highlighting the potential for sulfur-containing molecules in advanced materials. rsc.org
Specialty Chemicals: Its derivatives could find use in the development of dyes or other molecules with specific optical or electronic properties derived from the internal charge-transfer character of the push-pull system.
In essence, this compound represents a classic example of a molecule that, while not an end-product itself, provides chemists with a reliable and versatile platform for both fundamental research and the construction of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXGKMBWQRKTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222383 | |
| Record name | 1-(Isopropylthio)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-63-2 | |
| Record name | Isopropyl 4-nitrophenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Isopropylthio)-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Isopropylthio)-4-nitrobenzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isopropylthio)-4-nitrobenzene | |
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Advanced Synthetic Methodologies for 1 Isopropylthio 4 Nitrobenzene
Chemo- and Regioselective Synthesis Approaches
Achieving chemo- and regioselectivity is crucial in the synthesis of 1-(isopropylthio)-4-nitrobenzene to ensure the correct placement of functional groups and avoid unwanted side products.
Nucleophilic Aromatic Substitution (SNAr): A primary method for synthesizing this compound involves the reaction of 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with an isopropylthiolate salt. chemicalbook.com The strong electron-withdrawing nature of the nitro group at the para position activates the aromatic ring towards nucleophilic attack by the thiolate. This reaction is highly regioselective, with the incoming nucleophile replacing the halogen. The choice of the halogen is important, with fluorine being the most activating and iodine the least.
Control of Reaction Conditions: The selectivity of the reaction can be influenced by the reaction conditions. For instance, using a strong base to generate the thiolate from isopropylthiol must be done carefully to prevent side reactions. masterorganicchemistry.com The choice of solvent can also play a role in reaction rates and selectivity.
Protecting Groups: In more complex syntheses involving multiple functional groups, protecting groups may be employed to ensure that only the desired site reacts. However, for the direct synthesis of this compound from simple precursors, this is often unnecessary.
One-Pot Syntheses: Modern synthetic strategies are increasingly focusing on one-pot reactions where multiple steps are carried out in the same reaction vessel. This approach can improve efficiency and reduce waste. For example, a one-pot synthesis of unsymmetrical diaryl thioethers has been developed using palladium catalysis, which could be adapted for aryl alkyl thioethers. nih.govberkeley.edunih.gov
Novel Catalytic Routes for the Introduction of Thioether Moiety
Recent advancements in catalysis have provided new and efficient methods for forming carbon-sulfur bonds, which are applicable to the synthesis of this compound and related compounds. acsgcipr.org
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-S bond formation. thieme-connect.com The Migita coupling, for instance, involves the reaction of aryl halides with thiols in the presence of a palladium catalyst. thieme-connect.com Research has focused on developing more efficient and versatile palladium catalyst systems, including those with specialized ligands that can facilitate the reaction with a broader range of substrates and under milder conditions. nih.gov
Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods, often referred to as Ullmann-type couplings, are a classical approach for forming C-S bonds. thieme-connect.com Modern variations of this reaction utilize ligands to improve catalyst performance and allow for lower reaction temperatures. thieme-connect.com A recently developed copper-catalyzed three-component reaction involving aryldiazonium salts, a sulfur dioxide surrogate (DABSO), and alkyl bromides offers a novel route to aryl alkyl thioethers. acs.orgacs.orgnih.gov Another innovative approach involves a photoinduced, copper-catalyzed coupling of thiols with aryl halides at low temperatures, proceeding through a single-electron transfer (SET) mechanism. organic-chemistry.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. acs.org Dual photoredox/nickel catalysis has been successfully employed for the thioetherification of aryl bromides, tolerating a wide range of functional groups. acs.orgnih.gov
Iron-Catalyzed Cross-Coupling: Iron, being abundant and environmentally benign, is an attractive metal for catalysis. acs.orgnih.govresearchgate.net Iron-catalyzed cross-coupling reactions of Grignard reagents with aryl chlorides have been developed, offering a sustainable method for C-C bond formation that could potentially be adapted for C-S bond formation. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field in organic synthesis, offering green and mild conditions for various transformations, including the formation of thioethers. mdpi.comresearchgate.net This method can be used for thiol-ene/yne reactions to create C-S bonds in an atom-economic manner. mdpi.comresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of this compound synthesis, these principles can be applied in several ways:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as cross-coupling reactions, generally have high atom economy compared to stoichiometric reactions. mdpi.comresearchgate.net
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water or other environmentally benign solvents when possible. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis, which utilizes visible light, is an example of an energy-efficient method. mdpi.comresearchgate.net
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents is a core principle of green chemistry. The development of highly active and recyclable catalysts is a key research area. researchgate.netnih.gov
Waste Reduction: One-pot syntheses and processes that minimize the formation of byproducts contribute to waste reduction. nih.gov
| Green Chemistry Principle | Application in Thioether Synthesis |
| Atom Economy | Thiol-ene/yne reactions and catalytic cross-couplings offer high atom economy. mdpi.comresearchgate.net |
| Safer Solvents | Research into using water and other green solvents is ongoing. rsc.org |
| Energy Efficiency | Photoredox catalysis utilizes visible light, a renewable energy source. mdpi.comresearchgate.net |
| Catalysis | Use of transition metal (Pd, Cu, Ni, Fe) and organocatalysts reduces the need for stoichiometric reagents. thieme-connect.comacs.orgresearchgate.net |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing reaction conditions is essential to maximize the yield and purity of this compound.
Statistical Methods: Techniques like Response Surface Methodology (RSM) can be used to systematically optimize multiple reaction variables, such as temperature, reaction time, and catalyst loading, to achieve the highest possible yield. koreascience.krmrs-k.or.kr
Catalyst and Ligand Screening: For catalytic reactions, screening a variety of catalysts and ligands is crucial to find the most effective combination for a specific transformation. arkat-usa.org
Monitoring Reaction Progress: Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to monitor the progress of the reaction, allowing for the determination of the optimal reaction time.
A study on the photocatalytic reduction of nitrobenzene (B124822) demonstrated that optimizing conditions can lead to very high reaction efficiencies and productivity. nih.gov
Stereochemical Considerations in Related Thioether Aromatic Syntheses
While this compound itself is not chiral, stereochemistry becomes a critical factor in the synthesis of related aromatic thioethers that do contain stereocenters.
SN2 Reactions: In syntheses where the thioether is formed via an SN2 reaction at a chiral carbon center, the reaction proceeds with inversion of stereochemistry. masterorganicchemistry.comyoutube.com This is a predictable and reliable way to control the stereochemical outcome.
Asymmetric Catalysis: The development of chiral catalysts allows for the enantioselective synthesis of thioethers. For example, chiral phosphine (B1218219) ligands can be used in palladium-catalyzed reactions to produce enantioenriched products. Chiral phase-transfer catalysts have also been employed for the asymmetric synthesis of thioethers. A catalytic asymmetric arylation of cyclic thioimidates has been developed to construct N,S-acetal-containing quaternary carbon stereogenic centers with high enantioselectivity. acs.org
Racemization: In some reaction mechanisms, such as those involving carbocation intermediates, racemization can occur, leading to a mixture of enantiomers. researchgate.net Understanding the reaction mechanism is key to predicting and controlling the stereochemical outcome.
Chemical Reactivity and Reaction Mechanisms of 1 Isopropylthio 4 Nitrobenzene
Electrophilic Aromatic Substitution Pathways of 1-(Isopropylthio)-4-nitrobenzene
Electrophilic aromatic substitution (SₑAr) on the this compound ring is significantly retarded due to the powerful deactivating nature of the nitro group. The -NO₂ group withdraws electron density from the aromatic system through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic and thus less susceptible to attack by electrophiles minia.edu.egyoutube.comwikipedia.org.
The directing effects of the two substituents are oppositional. The isopropylthio group, analogous to an alkoxy group, is an activating ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density via resonance (+M effect), which stabilizes the cationic intermediate (the sigma complex) formed during the attack at these positions organicchemistrytutor.comyoutube.com. Conversely, the nitro group is a strong deactivating meta-director minia.edu.egyoutube.com.
In this compound, the positions ortho to the isopropylthio group (C2 and C6) are also meta to the nitro group. The positions meta to the isopropylthio group (C3 and C5) are ortho to the nitro group.
Directing Influence of -S-iPr group: Directs incoming electrophiles to positions 2 and 6.
Directing Influence of -NO₂ group: Directs incoming electrophiles to positions 2 and 6.
Both groups, therefore, direct incoming electrophiles to the same positions: C2 and C6. However, the overwhelming deactivating effect of the nitro group means that harsh reaction conditions, such as the use of fuming sulfuric acid or aggressive nitrating agents, would be required to induce any substitution masterorganicchemistry.comsavemyexams.com. Even under such conditions, the reaction rates are expected to be very low. For instance, the nitration of the structurally similar 1-chloro-4-nitrobenzene (B41953) requires forcing conditions to yield 1-chloro-2,4-dinitrobenzene (B32670) rsc.org. Given that the -S-iPr group is more activating than a chloro group, substitution is more feasible but still difficult. The primary products of any successful electrophilic substitution would be the 2-substituted derivatives, such as 1-(isopropylthio)-2-nitro-4-nitrobenzene.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -S-iPr | Weakly -I | +M | Activating | ortho, para |
| -NO₂ | -I | -M | Strongly Deactivating | meta |
Nucleophilic Aromatic Substitution (SₙAr) Reactions Involving this compound
The presence of a strong electron-withdrawing group, such as a nitro group, para to a potential leaving group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) wikipedia.orgbyjus.comlibretexts.org. In this context, this compound can undergo SₙAr where the isopropylthio group acts as the leaving group.
The SₙAr reaction proceeds via a two-step addition-elimination mechanism acsgcipr.orglibretexts.org. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group (the ipso-carbon) masterorganicchemistry.com. This attack temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex masterorganicchemistry.comresearchgate.netfrontiersin.org.
The nitro group located at the para-position plays a crucial role in stabilizing this anionic intermediate. Through its strong resonance-withdrawing (-M) effect, the nitro group delocalizes the negative charge from the aromatic ring onto its own oxygen atoms. This delocalization significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction libretexts.orglibretexts.org. Without such an activating group, SₙAr reactions on aryl rings are generally not feasible wikipedia.org.
In the SₙAr reaction of this compound, a nucleophile (Nu⁻) attacks the C1 carbon, leading to the formation of a Meisenheimer complex. While halogens are the most common leaving groups in SₙAr reactions, other groups, including sulfides, can also be displaced wikipedia.org. The stability of the leaving group as an anion influences the second step of the reaction: the elimination step. The isopropylthiolate anion (⁻S-iPr) is a relatively stable anion, making the thioether group a viable leaving group in this activated system.
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bonded to the isopropylthio group, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the ring and, most importantly, onto the nitro group.
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the isopropylthiolate leaving group.
This pathway allows for the synthesis of a variety of 4-nitrobenzene derivatives by displacing the isopropylthio moiety with nucleophiles such as alkoxides, amines, or other thiolates acsgcipr.org.
Oxidation Reactions of the Thioether Group in this compound
The sulfur atom in the thioether group of this compound is susceptible to oxidation. It can be oxidized first to a sulfoxide (B87167) and then further to a sulfone. The sulfur atom in a thioether has a formal oxidation state of -2, which increases to 0 in a sulfoxide and +2 in a sulfone libretexts.org.
The oxidation of thioethers to sulfoxides can be achieved with high selectivity by using a controlled amount of a suitable oxidizing agent. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) acs.org. Over-oxidation to the sulfone can be prevented by using one equivalent of the oxidant, often at low temperatures.
The formation of the corresponding sulfone, 1-(isopropylsulfonyl)-4-nitrobenzene, requires more vigorous conditions or an excess of the oxidizing agent. For example, using more than two equivalents of H₂O₂ or m-CPBA will typically drive the reaction to completion, yielding the sulfone acs.org. The increased polarity from thioether to sulfoxide and then to sulfone significantly alters the physical and chemical properties of the compound.
| Oxidation State | Compound Name | Structure (R = Isopropyl) |
| Thioether (-2) | This compound | R-S-Ar-NO₂ |
| Sulfoxide (0) | 1-(Isopropylsulfinyl)-4-nitrobenzene | R-S(O)-Ar-NO₂ |
| Sulfone (+2) | 1-(Isopropylsulfonyl)-4-nitrobenzene | R-S(O)₂-Ar-NO₂ |
The mechanism of thioether oxidation typically involves the nucleophilic attack of the sulfur atom's lone pair on the electrophilic oxygen of the oxidant (e.g., a peroxy acid or H₂O₂) nih.gov. The electron density on the sulfur atom is a key determinant of the reaction rate.
In this compound, the electron-withdrawing nitro group reduces the electron density on the entire aromatic ring, and by extension, on the sulfur atom. This decrease in the nucleophilicity of the sulfur makes it less reactive towards oxidants compared to an unsubstituted aryl thioether or one bearing an electron-donating group acs.orgnih.gov. Consequently, the oxidation of this compound is slower than that of analogous compounds without the nitro group. This kinetic effect can be exploited to enhance the selectivity for the sulfoxide product, as the second oxidation step (sulfoxide to sulfone) is even slower due to the increased electron-withdrawing character of the sulfinyl group.
Kinetic studies on similar aromatic thioethers have shown a clear correlation between the electronic nature of the substituents and the rate of oxidation. Electron-withdrawing groups consistently decrease the reaction rate acs.org.
Reduction Chemistry of the Nitro Group in this compound
The nitro group of this compound is a versatile functional group that undergoes a variety of reduction reactions. The specific product obtained depends heavily on the chosen reagent and reaction conditions. The transformation of the nitro group is a stepwise process that can be halted at intermediate stages or carried through to completion to form the corresponding aromatic amine.
The complete reduction of the nitro group in this compound yields 4-(isopropylthio)aniline, a valuable synthetic intermediate. This transformation is one of the most common and important reactions for aromatic nitro compounds. researchgate.net A variety of methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of stoichiometric metal reductants. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction scale.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. wikipedia.org This involves the use of hydrogen gas in the presence of a metal catalyst. For substrates containing sulfur, such as this compound, catalyst selection is crucial to avoid catalyst poisoning. While palladium on carbon (Pd/C) is a common catalyst, it can sometimes be sensitive to sulfur compounds. nih.gov Raney nickel is often a robust alternative for the hydrogenation of sulfur-containing nitroaromatics. wikipedia.orgprepchem.com For example, the catalytic hydrogenation of the related compound 4-(3'-phenyl-propylthio)-nitrobenzene is effectively carried out using Raney nickel in dimethylformamide to yield the corresponding aniline (B41778). prepchem.com Catalytic transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas. This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst like Pd/C. nih.govmdpi.comrsc.org
Chemical reduction methods are also highly effective. Stannous chloride (SnCl₂) in a solvent like ethyl acetate (B1210297) or ethanol (B145695) is a classic and reliable method for the chemoselective reduction of aromatic nitro groups, showing tolerance for a wide array of other functional groups such as esters, nitriles, and halogens. stackexchange.com Another common method involves the use of metals in acidic media, such as iron powder in the presence of acetic acid or hydrochloric acid. wikipedia.org
Electrochemical methods provide a green alternative for the synthesis of anilines, avoiding the need for bulk chemical reductants. acs.org By controlling the electrode potential, the nitro group can be selectively and completely reduced to the amine.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds to Amines
| Method | Reductant/Catalyst | Solvent | Conditions | Functional Group Tolerance |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ / Raney Nickel | Dimethylformamide | Room Temperature | Good, suitable for sulfur-containing compounds wikipedia.orgprepchem.com |
| Catalytic Transfer Hydrogenation | Ammonium Formate / Pd/C | Methanol/Water | Reflux | Tolerates many groups, but sulfur can be problematic nih.govmdpi.com |
| Chemical Reduction | SnCl₂·2H₂O | Ethyl Acetate | Reflux | Excellent for esters, ketones, nitriles stackexchange.com |
| Chemical Reduction | Fe / Acetic Acid | Acetic Acid | Reflux | Widely applicable, cost-effective wikipedia.org |
| Electrochemical Reduction | Graphite Felt Electrodes | Ammonia/Methanol | Controlled Voltage | Tunable and selective rsc.org |
The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable intermediates. nih.gov By carefully selecting the reducing agent and controlling the reaction conditions, particularly pH and temperature, it is possible to isolate these intermediates. The primary intermediates in the reduction of this compound are the corresponding nitrosobenzene, phenylhydroxylamine, azoxybenzene, azobenzene, and hydrazobenzene (B1673438) derivatives.
The reduction pathway generally follows these steps:
Nitro to Nitroso: The first two-electron reduction of the nitro group yields a nitroso species, 1-isopropylthio-4-nitrosobenzene. This species is often highly reactive and readily reduced further. acs.org
Nitroso to Hydroxylamine (B1172632): Another two-electron reduction converts the nitroso group to a hydroxylamine, N-(4-(isopropylthio)phenyl)hydroxylamine. acs.org
Condensation to Azoxy: Under neutral or basic conditions, the newly formed nitroso and hydroxylamine intermediates can undergo a condensation reaction to form an azoxy compound: 4,4'-bis(isopropylthio)azoxybenzene. researchgate.netnih.govnih.gov This condensation is often spontaneous. nih.gov
Azoxy to Azo: Further reduction of the azoxy compound leads to the corresponding azo compound, 4,4'-bis(isopropylthio)azobenzene. wikipedia.orgnih.gov
Azo to Hydrazo: The azo compound can be reduced further to form a hydrazo derivative, 1,2-bis(4-(isopropylthio)phenyl)hydrazine. wikipedia.org
Hydrazo to Amine: Finally, reductive cleavage of the N-N bond in the hydrazo compound yields two equivalents of the final amine product, 4-(isopropylthio)aniline.
Electrochemical methods are particularly adept at selectively producing these intermediates. By tuning the cathode potential, the reduction can be stopped at the desired stage. nih.gov For instance, reduction at a less negative potential can favor the formation of azoxy compounds, while more negative potentials drive the reaction towards azo and hydrazo products. rsc.orgnih.gov Chemical reagents can also provide selectivity. For example, treatment of nitroarenes with excess zinc metal tends to produce N,N'-diarylhydrazines, while metal hydrides may favor the formation of azo compounds. wikipedia.org
Table 2: Products from Nitroarene Reduction Under Various Conditions
| Product | General Conditions | Key Intermediate(s) |
|---|---|---|
| Aromatic Amine | Strong reducing agents (e.g., H₂/Catalyst, SnCl₂/HCl) | All intermediates are transient |
| Azoxy Compound | Mild reduction in neutral/basic media (e.g., electrochemical reduction at low potential) nih.gov | Nitroso and Hydroxylamine |
| Azo Compound | Reduction with metal hydrides (e.g., LiAlH₄) or further reduction of azoxy compounds wikipedia.orgnih.gov | Azoxybenzene |
| Hydrazo Compound | Reduction with excess zinc metal or further reduction of azo compounds wikipedia.org | Azobenzene |
Radical Reactions Involving this compound
The chemistry of this compound also involves radical intermediates. A key species is the nitroarene radical anion, which is formed by a single-electron transfer (SET) to the nitroaromatic system. This radical anion is the initial intermediate in many electrochemical and some chemical reduction processes. acs.orgresearchgate.net The electron-withdrawing nature of the nitro group stabilizes this radical anion.
The formation of the nitroarene radical anion can be represented as: Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻
Once formed, this radical anion can undergo further reactions. In the context of reduction, it can be protonated and further reduced to generate the nitroso and hydroxylamine intermediates.
Beyond the nitro group, radical reactions can also potentially occur at the isopropylthio side chain. The methine hydrogen on the isopropyl group (the C-H bond adjacent to the sulfur atom) is susceptible to radical abstraction, which would form a stabilized tertiary radical. This is analogous to the free-radical bromination of 1-ethyl-4-nitrobenzene, where bromination occurs selectively at the benzylic position due to the stability of the resulting benzylic radical. stackexchange.com A similar reaction involving this compound with a radical initiator like N-bromosuccinimide (NBS) and light could lead to halogenation at the methine position of the isopropyl group. The chain propagation steps would involve the abstraction of the hydrogen atom by a bromine radical, followed by the reaction of the resulting carbon-centered radical with Br₂. libretexts.orgyoutube.com
Metal-Mediated Transformations and Cross-Coupling Reactions of this compound
In modern organic synthesis, transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. ethz.ch Traditionally, these reactions have relied on aryl halides and triflates as electrophilic partners. However, recent advancements have demonstrated that the nitro group can also serve as a leaving group in such transformations, making nitroarenes like this compound viable substrates. rhhz.net
This approach is advantageous because nitroarenes are often inexpensive, readily available, and more stable than the corresponding halides. The key step in the catalytic cycle is the oxidative addition of a low-valent transition metal complex (commonly palladium or copper) into the C–NO₂ bond of the nitroarene. rhhz.net
Several important cross-coupling reactions can be applied to this compound:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the nitroarene with a boronic acid or ester to form a C-C bond. This would allow for the synthesis of biaryl compounds where the nitro group is replaced by an aryl or vinyl group. rhhz.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the nitroarene with an amine in the presence of a palladium catalyst. It provides a direct route to unsymmetrical diarylamines or N-alkylanilines. rhhz.net
C-S Bond Formation: Copper-catalyzed cross-coupling reactions can be used to form C-S bonds. For a substrate like this compound, this could involve coupling with a thiol to displace the nitro group, although this specific transformation would be less common given the existing thioether. More relevantly, the general methodology allows nitroarenes to be converted into various thioethers. rhhz.net
These metal-mediated transformations significantly expand the synthetic utility of this compound beyond the chemistry of its nitro and thioether groups, allowing the carbon skeleton itself to be modified.
Table 3: Representative Metal-Mediated Cross-Coupling Reactions of Nitroarenes
| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(acac)₂ / BrettPhos | Arylboronic Acid | C–C | Biaryl |
| Buchwald-Hartwig Amination | Pd(acac)₂ / BrettPhos | Amine (R₂NH) | C–N | Arylamine |
| C-S Coupling | Cu(OAc)₂ | Thiol (RSH) or S-source | C–S | Thioether |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C–C (sp) | Arylalkyne |
Derivatization Strategies and Synthesis of Analogues of 1 Isopropylthio 4 Nitrobenzene
Modification of the Aromatic Ring System of 1-(Isopropylthio)-4-nitrobenzene
The primary and most significant modification of the aromatic ring of this compound is the reduction of the nitro group to an amine. This transformation is a critical step as it converts the strongly deactivating nitro group into a versatile amino group, which can then be used for a wide array of further derivatizations.
The resulting 4-(isopropylthio)aniline is a key intermediate for the synthesis of numerous analogues. The amino group can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.
Alkylation and Arylation: To form secondary or tertiary amines.
These subsequent reactions allow for the introduction of diverse functional groups onto the aromatic ring, thereby enabling the synthesis of a broad spectrum of this compound analogues with modified electronic and steric properties.
Functionalization at the Isopropylthio Moiety
The isopropylthio group of this compound can also be chemically modified, primarily through oxidation of the sulfur atom. The sulfide (B99878) can be oxidized to a sulfoxide (B87167) and further to a sulfone.
Oxidation to Sulfoxide: The use of a mild oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a controlled manner, can convert the sulfide to 1-(isopropylsulfinyl)-4-nitrobenzene.
Oxidation to Sulfone: Stronger oxidizing conditions, for instance, an excess of hydrogen peroxide with heating or potassium permanganate, will lead to the formation of 1-(isopropylsulfonyl)-4-nitrobenzene.
Synthesis of Heterocyclic Derivatives Incorporating the this compound Framework
The this compound framework, particularly after reduction of the nitro group to 4-(isopropylthio)aniline, is a valuable precursor for the synthesis of various heterocyclic compounds. The amino group of 4-(isopropylthio)aniline can participate in cyclization reactions to form fused heterocyclic systems.
For example, 4-(isopropylthio)aniline can be used in reactions such as:
Skraup synthesis to produce quinoline (B57606) derivatives.
Doebner-von Miller reaction for the synthesis of substituted quinolines.
Paal-Knorr synthesis with 1,4-dicarbonyl compounds to yield pyrrole (B145914) derivatives.
Gewald reaction with a ketone or aldehyde and elemental sulfur to form substituted thiophenes.
Friedländer annulation with a 2-aminoaryl aldehyde or ketone to generate quinolines.
Through these and other cyclization strategies, the this compound scaffold can be incorporated into a wide variety of heterocyclic systems, including but not limited to, indoles, benzimidazoles, quinoxalines, and benzothiazoles.
Structure-Reactivity Relationships in Novel this compound Analogues
The systematic derivatization of this compound allows for the investigation of structure-reactivity relationships. By modifying the substituents on the aromatic ring or altering the oxidation state of the sulfur atom, the electronic and steric properties of the molecule can be fine-tuned, leading to predictable changes in reactivity.
For instance, the electron-donating nature of the isopropylthio group can influence the rate and regioselectivity of electrophilic aromatic substitution on the ring, should the nitro group be replaced by another functionality. Conversely, the strong electron-withdrawing character of the nitro group, especially when combined with an oxidized sulfonyl group, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution.
Computational studies and kinetic experiments on series of these analogues can provide quantitative insights into how a particular structural modification impacts the reactivity of the molecule in various chemical transformations. This understanding is crucial for the rational design of new molecules with desired chemical properties and for optimizing synthetic routes.
Spectroscopic and Spectrometric Elucidation of Reaction Products and Intermediates Derived from 1 Isopropylthio 4 Nitrobenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-(isopropylthio)-4-nitrobenzene. While standard 1H and 13C NMR provide fundamental information, advanced techniques offer deeper insights.
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. For the parent compound, this compound, the aromatic protons, which appear as two distinct doublets due to the para-substitution, can be definitively correlated with their corresponding carbons. The isopropyl group's methine and methyl protons and carbons can also be unequivocally assigned.
Solid-State NMR: Solid-state NMR (ssNMR) provides information about the molecular structure and dynamics in the solid phase. For nitroaromatic compounds, 15N ssNMR is particularly insightful. Although the isotropic nitrogen chemical shifts of nitrobenzene (B124822) derivatives span a narrow range, the principal components of the 15N chemical shift tensor are sensitive to the electronic environment of the nitro group. nih.gov Studies on related nitrobenzene derivatives show that the chemical shift tensor components change significantly with para-substitution, though these variations often nearly cancel out, leading to small changes in the isotropic shift. nih.gov These subtle changes can provide clues about intermolecular interactions and crystal packing in solid this compound and its reaction products.
A summary of expected NMR data for this compound is presented below:
| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| 1H | 1D | ~1.3 | Doublet | ~7 |
| 1H | 1D | ~3.5 | Septet | ~7 |
| 1H | 1D | ~7.4 | Doublet | ~9 |
| 1H | 1D | ~8.1 | Doublet | ~9 |
| 13C | 1D | ~23 | ||
| 13C | 1D | ~35 | ||
| 13C | 1D | ~124 | ||
| 13C | 1D | ~128 | ||
| 13C | 1D | ~146 | ||
| 13C | 1D | ~148 |
High-Resolution Mass Spectrometry for Elucidating Mechanistic Pathways and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its reaction products, as well as for gaining insights into fragmentation pathways that can help elucidate reaction mechanisms.
Electron Ionization (EI): In EI-MS, the high charge stabilizing ability of the nitroaromatic system typically results in a prominent molecular ion peak. nih.gov The fragmentation pattern of nitrobenzene itself is well-documented, showing characteristic losses of NO, O, and NO2. youtube.com For this compound, fragmentation would likely involve cleavage of the isopropyl group and the C-S bond. The presence of the sulfur atom would also lead to characteristic isotopic patterns for the molecular ion and sulfur-containing fragments.
Chemical Ionization (CI): Chemical ionization is a softer ionization technique that often yields a strong protonated molecule peak ([M+H]+), which is useful for confirming the molecular weight of the parent compound and its derivatives. dtic.mil Negative-ion CI can be particularly sensitive for nitroaromatic compounds, which have high electron affinities. dtic.mil
Tandem Mass Spectrometry (MS/MS): MS/MS experiments on the molecular ion or key fragment ions can provide further structural information and help to distinguish between isomers. Studies on related nitropyridinylaryl sulfides have shown that the fragmentation patterns are highly dependent on the position of the nitro group. nih.gov Similar detailed fragmentation analysis of this compound and its reaction intermediates can help to map out reaction pathways, for instance, in nucleophilic aromatic substitution reactions where the nitro group is displaced. ccspublishing.org.cn
A table of expected mass spectral data is provided below:
| Ionization Mode | Expected m/z | Identity |
| EI | 211 | [M]+• |
| EI | 196 | [M - CH3]+ |
| EI | 169 | [M - C3H6]+• |
| EI | 165 | [M - NO2]+ |
| CI | 212 | [M+H]+ |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in Chemical Transformations of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and monitoring their changes during chemical reactions involving this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the isopropyl group appear in the 2800-3100 cm⁻¹ region. tandfonline.com The C-S stretching vibration is generally weak and appears in the fingerprint region. Monitoring changes in these characteristic bands is crucial for following reactions such as the reduction of the nitro group to an amino group or oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the nitro group is usually a very strong and sharp band in the Raman spectrum, making it an excellent marker for this functional group. researchgate.netresearchgate.net The aromatic ring vibrations are also typically strong. In studies of related molecules like 4-nitrothiophenol, resonant Raman scattering has been observed, where the intensity of Raman modes is significantly enhanced when the excitation wavelength is close to an electronic transition of the molecule. d-nb.info This phenomenon can be exploited to selectively probe the chromophoric parts of the molecule.
A table of key vibrational frequencies is shown below:
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-O asymmetric stretch | IR | ~1520 |
| N-O symmetric stretch | IR/Raman | ~1350 |
| C-H (aromatic) stretch | IR/Raman | ~3100-3000 |
| C-H (aliphatic) stretch | IR/Raman | ~2980-2870 |
| S-H stretch (of thiol reactant) | IR/Raman | ~2600-2550 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Charge Transfer Studies in this compound and its Derivatives
UV-Vis spectroscopy provides valuable information about the electronic structure of this compound, particularly regarding conjugation and charge-transfer interactions.
The UV-Vis spectrum of nitrobenzene exhibits characteristic absorption bands. acs.orgresearchgate.net The presence of the electron-donating isopropylthio group in the para position to the electron-withdrawing nitro group leads to a significant intramolecular charge-transfer (ICT) interaction. This ICT results in a bathochromic (red) shift of the main absorption band compared to nitrobenzene itself. This band is sensitive to the solvent polarity, often showing a further red shift in more polar solvents.
Studying the UV-Vis spectra of reaction products and intermediates is crucial for understanding how chemical transformations affect the electronic structure. For example, the reduction of the nitro group to an aniline (B41778) derivative would lead to a significant change in the spectrum, with the disappearance of the ICT band and the appearance of new bands characteristic of the amino-substituted aromatic ring. Similarly, oxidation of the sulfide to a sulfoxide or sulfone would alter the electron-donating ability of the sulfur-containing group, leading to a hypsochromic (blue) shift of the ICT band. The formation of charge-transfer complexes with other molecules can also be readily studied using UV-Vis spectroscopy. researchgate.net
A summary of expected UV-Vis absorption data is presented below:
| Compound/System | Expected λmax (nm) | Type of Transition |
| Nitrobenzene | ~240-280 | π → π* |
| This compound | >280 | Intramolecular Charge Transfer (ICT) |
| Reaction Intermediates (e.g., radical anions) | Varies | Electron Transfer |
| Charge-Transfer Complexes | Varies | Intermolecular Charge Transfer |
Applications of 1 Isopropylthio 4 Nitrobenzene in Advanced Organic Synthesis
As a Precursor for Nitro-to-Amino Transformations and Subsequent Derivatization
The most fundamental and widely exploited transformation of 1-(Isopropylthio)-4-nitrobenzene is the reduction of its nitro group to an amine, yielding 4-(isopropylthio)aniline. This transformation is a critical step, as the resulting aniline (B41778) is a highly versatile intermediate for further molecular elaboration. The primary challenge in this reduction is chemoselectivity: the reducing agent must selectively act on the nitro group without affecting the thioether linkage, which is susceptible to cleavage or poisoning of certain catalysts.
A variety of modern synthetic methods have been developed to achieve this selective reduction with high efficiency. rsc.orgpsu.edu These methods often employ catalytic systems that operate under mild conditions, preserving sensitive functional groups. rsc.orgresearchgate.net For instance, iron-based catalysts, noted for being earth-abundant and having low toxicity, have proven effective. rsc.org An amine-bis(phenolate) iron(III) complex, in conjunction with triethoxysilane (B36694) as a mild reducing agent, can selectively reduce the nitro group in substrates containing functionalities like thioethers, ketones, and esters. rsc.org Another established method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This approach is often clean and can be performed under mechanochemical (ball-milling) conditions, reducing the need for bulk solvents. mdpi.com
The resulting 4-(isopropylthio)aniline is a valuable synthon. The amino group can be readily diazotized and converted into a range of other functional groups through Sandmeyer or related reactions. More commonly, it serves as a nucleophile in the formation of amides, ureas, sulfonamides, and imines, or as a coupling partner in C-N bond-forming reactions, paving the way for the construction of diverse molecular scaffolds. impactfactor.orgrsc.org
Table 1: Selected Methods for Chemoselective Reduction of Nitroarenes Containing Thioethers
| Catalyst System | Reducing Agent | Solvent | Key Features |
|---|---|---|---|
| Amine-bis(phenolate) Iron(III) | Triethoxysilane | Toluene | High chemoselectivity for nitro groups over thioethers, esters, and ketones. rsc.org |
| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol/Water | Effective for transfer hydrogenation; can be adapted for mechanosynthesis. psu.edumdpi.com |
| Silver Nanoparticles on Titania (Ag/TiO₂) | Sodium Borohydride (NaBH₄) | Ethanol (B145695) | Mild, room-temperature conditions with high yields and selectivity. mdpi.com |
| Iron(II) Chloride (FeCl₂) / NaBH₄ | Sodium Borohydride (NaBH₄) | THF/Methanol | Inexpensive and practical system with high selectivity for the nitro group. d-nb.info |
Role as a Thioether Synthon in Carbon-Sulfur Bond Forming Reactions
While the reactivity of the nitro group is often the primary focus, the thioether moiety of this compound also plays a crucial role in its synthetic utility. The molecule itself is typically synthesized through a carbon-sulfur bond-forming reaction, specifically the S-alkylation of a 4-nitrobenzenethiolate with an isopropyl halide (e.g., 2-iodopropane). chemicalbook.com This positions 4-nitrobenzenethiol as the direct synthon for introducing the arylthio component.
Once formed, the this compound molecule can be considered a stable carrier of the p-nitrophenylthio or, after reduction, the p-aminophenylthio group. While direct cleavage of the isopropyl-sulfur or aryl-sulfur bond to use the molecule as a thioether transfer agent is less common, the sulfur atom, with its lone pairs of electrons, can be oxidized to form sulfoxides and sulfones. These higher oxidation state derivatives exhibit altered electronic properties and can participate in different types of chemical transformations, including acting as leaving groups or participating in cycloaddition reactions. For example, the synthesis of the related compound 4-propylthio-2-nitroaniline is a key step in the production of the anthelmintic drug albendazole, which features a propylsulfoxide group in its final structure. google.com
Utilization in Cross-Coupling Methodologies for Aromatic Diversification
A significant advancement in modern organic chemistry has been the development of cross-coupling reactions that use nitroarenes as electrophilic partners. kyoto-u.ac.jpscispace.com Traditionally, these reactions have relied on aryl halides or triflates, but the ability to use the readily available and inexpensive nitro group as a leaving group opens up new synthetic pathways. mdpi.comorganic-chemistry.org This "denitrative" cross-coupling allows for the direct functionalization of the C-NO₂ bond.
This compound is a suitable substrate for these cutting-edge methodologies. Palladium catalysts, particularly those supported by bulky, electron-rich biarylphosphine ligands such as BrettPhos, have been shown to catalyze the oxidative addition of the Ar-NO₂ bond to the metal center, initiating the catalytic cycle. organic-chemistry.orgnih.gov This enables several key transformations:
Suzuki-Miyaura Coupling: The nitro group can be replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent, forming a new C-C bond. This allows for the synthesis of complex biaryl structures containing a thioether moiety. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction facilitates the formation of a new C-N bond by coupling the nitroarene with a primary or secondary amine, yielding diaryl- or alkylarylamines. nih.gov
Sonogashira-type Coupling: Terminal alkynes can be coupled with nitroarenes to form aryl alkynes, providing a direct route to C(sp²)-C(sp) bond formation. rsc.org
The presence of the isopropylthio group, an electron-donating substituent, can influence the rate and efficiency of these reactions by modulating the electron density of the aromatic ring.
Table 2: Denitrative Cross-Coupling Reactions Applicable to Nitroarenes
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinylboronic Acids | C(aryl)-C(aryl/vinyl) | Pd(acac)₂ / BrettPhos |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C(aryl)-N | Pd(acac)₂ / BrettPhos |
| Sonogashira-type Coupling | Terminal Alkynes | C(aryl)-C(alkynyl) | Pd(OAc)₂ / Xantphos |
| Etherification | Phenols / Alcohols | C(aryl)-O | Pd(OAc)₂ / BrettPhos |
Contribution to the Construction of Complex Organic Scaffolds
The true value of a building block like this compound is demonstrated by its application in the synthesis of complex, high-value molecules such as pharmaceuticals, agrochemicals, and materials. ontosight.ai After its conversion to 4-(isopropylthio)aniline, the resulting scaffold serves as a key intermediate in multi-step synthetic sequences.
For example, aniline thioethers are integral components in various biologically active compounds. The synthesis of certain pharmaceutical agents involves the coupling of substituted anilines with other heterocyclic or functionalized fragments. researchgate.netrsc.org The related intermediate, 4-propylthio-2-nitroaniline, is famously used in the industrial synthesis of albendazole, a broad-spectrum anti-parasitic drug. google.com Similarly, the 4-(isopropylthio)aniline core can be incorporated into molecules designed as kinase inhibitors, anti-infective agents, or other therapeutic candidates where the thioether group can modulate solubility, metabolic stability, and target engagement.
Development of Novel Reagents and Catalysts from this compound Derivatives
Derivatives of this compound, particularly 4-(isopropylthio)aniline, hold significant potential for the development of new reagents and catalysts. The amino group of 4-(isopropylthio)aniline can be readily transformed into other functionalities that are capable of coordinating to metal centers, thereby forming novel ligands for catalysis. impactfactor.org
For instance, condensation of the aniline with aldehydes or ketones produces Schiff base (imine) ligands. rsc.org Alternatively, acylation of the amine followed by further modification could lead to the synthesis of phosphine-amine or other bidentate ligands. The electronic nature of the p-isopropylthio substituent would directly influence the properties of the resulting metal complex. As an electron-donating group, it would increase the electron density at the metal center, which can be beneficial for certain catalytic processes, such as cross-coupling or hydrogenation reactions. While specific catalysts derived directly from this compound are not yet widely reported, the synthetic accessibility and tunable electronic nature of its derivatives make it an attractive platform for future catalyst design.
Future Research Directions and Open Questions in the Study of 1 Isopropylthio 4 Nitrobenzene
Exploration of Uncharted Reactivity Profiles and Novel Reaction Classes
While the fundamental reactivity of the nitro and thioether groups is well-established, their interplay within the 1-(isopropylthio)-4-nitrobenzene scaffold presents opportunities for discovering new transformations. Future research should venture beyond classical reactions to explore uncharted reactivity profiles.
A significant area for exploration is the C-H activation of the aromatic ring and the isopropyl group. rsc.orgnih.govlibretexts.orgyoutube.com The nitro group can act as a directing group, potentially enabling regioselective functionalization of the benzene (B151609) ring. rsc.orgscispace.com Investigating the reaction of this compound with transition metal catalysts known to facilitate C-H activation could lead to the development of novel methods for introducing new substituents, thereby expanding the synthetic utility of this scaffold.
Furthermore, the application of photocatalysis and electrocatalysis to this compound is a largely unexplored frontier. researchgate.netspringerprofessional.dersc.orgits.ac.idstudylib.net These techniques, which utilize light or electrical energy to drive chemical reactions, could unlock unique reactivity pathways that are inaccessible through traditional thermal methods. For instance, photocatalytic reduction of the nitro group or oxidation of the sulfide (B99878) under mild conditions could offer green and selective synthetic routes. researchgate.netits.ac.id
Biocatalysis represents another promising direction for discovering novel reaction classes. acs.orgdtic.milacs.orgchemrxiv.orgrsc.org Enzymes, with their high selectivity and ability to operate under mild conditions, could be employed for transformations such as the stereoselective oxidation of the sulfide to a sulfoxide (B87167) or the reduction of the nitro group. acs.orgacs.org The use of nitroreductase enzymes, for example, has been shown to be effective for the reduction of various nitroaromatic compounds. acs.org
| Potential Novel Reaction Class | Enabling Technology | Expected Outcome |
| Directed C-H Functionalization | Transition Metal Catalysis | Regioselective introduction of new functional groups on the aromatic ring. rsc.orgscispace.com |
| Photocatalytic Transformations | Visible Light Photocatalysis | Selective reduction of the nitro group or oxidation of the sulfide under mild conditions. researchgate.netrsc.org |
| Biocatalytic Modifications | Enzyme Catalysis (e.g., Nitroreductases, Monooxygenases) | Enantioselective sulfoxidation or chemoselective nitro reduction. acs.orgacs.org |
Development of Asymmetric Transformations Incorporating this compound Scaffolds
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. The this compound scaffold offers a valuable starting point for the development of new asymmetric transformations. A key area of future research will be the development of methods for the enantioselective synthesis of chiral derivatives .
One major approach is the asymmetric oxidation of the sulfide to a chiral sulfoxide. Chiral sulfoxides are important auxiliaries and intermediates in organic synthesis. The development of new chiral catalysts, including those based on chiral sulfides, for the enantioselective oxidation of this compound would be a significant advancement. nih.govresearchgate.netnih.govhokudai.ac.jp
Another avenue is the use of the scaffold in asymmetric catalytic reactions where the existing functional groups can influence the stereochemical outcome. For instance, the nitroaromatic moiety could participate in non-covalent interactions with a chiral catalyst, directing the approach of a reactant to a prochiral center elsewhere in the molecule.
The classical method of chiral resolution , while less atom-economical, remains a practical approach for obtaining enantiomerically pure compounds. wikipedia.org Future work could involve the development of efficient resolution methods for racemic mixtures of chiral derivatives of this compound, for example, through the formation and separation of diastereomeric salts with a chiral resolving agent. wikipedia.org
Integration into Flow Chemistry Systems for Scalable Synthesis
The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. rsc.orguc.ptresearch.csiro.aunih.govsyrris.com The synthesis of this compound and its derivatives is an ideal candidate for integration into flow chemistry systems.
Given that nitration reactions are often highly exothermic, performing them in a continuous flow reactor can significantly improve safety by minimizing the reaction volume and allowing for precise temperature control. rsc.org The synthesis of other nitroaromatic compounds has been successfully demonstrated in flow, suggesting that the nitration of isopropylthiobenzene could be similarly adapted. rsc.org
| Synthesis Step | Batch Processing Challenges | Flow Chemistry Advantages |
| Nitration | Highly exothermic, potential for runaway reactions, safety risks with large scale. | Enhanced heat transfer, precise temperature control, smaller reactor volume for improved safety. rsc.org |
| Thioetherification | Potential for side reactions, challenges with reagent addition at scale. | Precise stoichiometric control, rapid mixing, improved reproducibility. nih.gov |
| Multi-step Synthesis | Intermediate isolation and purification required, cumulative yield loss. | "Telescoped" reactions without intermediate isolation, in-line purification, higher overall throughput. uc.pt |
Guiding Experimental Design through Advanced Theoretical Insights
Computational chemistry provides a powerful toolkit for understanding and predicting chemical reactivity. The application of advanced theoretical methods, such as Density Functional Theory (DFT) , can offer profound insights into the electronic structure and reactivity of this compound, thereby guiding experimental design. researchgate.netrsc.orgnih.govnih.govresearchgate.net
DFT calculations can be used to model the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and bond dissociation energies. This information can help to predict the most likely sites for nucleophilic or electrophilic attack and to rationalize observed reactivity patterns. For instance, understanding the electronic communication, or conjugation, between the sulfide and nitro groups through the aromatic ring is crucial for predicting its behavior in various reactions. nih.govacs.org
Furthermore, computational modeling can be employed to elucidate reaction mechanisms . researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface for a given transformation. This can help to identify the rate-determining step, predict the stereochemical outcome of a reaction, and even suggest modifications to catalysts or reaction conditions to improve efficiency and selectivity.
| Computational Method | Information Gained | Application in Experimental Design |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), electrostatic potential, bond energies. nih.govnih.gov | Prediction of reactive sites, rationalization of regioselectivity. |
| Transition State Theory | Reaction pathways, activation energies, kinetic and thermodynamic parameters. researchgate.netresearchgate.net | Elucidation of reaction mechanisms, optimization of reaction conditions. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions. nih.gov | Understanding the role of the solvent, design of host-guest systems. |
Synergistic Approaches Combining Synthetic and Computational Methods for Enhanced Understanding
The most powerful approach to advancing the chemistry of this compound will undoubtedly involve a synergistic combination of experimental and computational methods . scielo.branu.edu.aursc.orgnih.govacs.orguniversiteitleiden.nl This integrated approach allows for a continuous feedback loop where experimental observations inspire computational investigations, and theoretical predictions guide new experiments.
For example, if an unexpected product is observed in a reaction, computational modeling can be used to explore various mechanistic possibilities to explain its formation. scielo.br Conversely, theoretical calculations might predict that a novel, high-energy intermediate could be accessed under specific conditions, prompting experimentalists to design experiments to trap or observe this species. anu.edu.auuniversiteitleiden.nl
This synergy is particularly valuable for studying complex reaction networks, where multiple competing pathways may be operative. acs.org By combining experimental kinetic data with computed energy profiles, a more complete and nuanced understanding of the reaction can be achieved. This integrated approach has been successfully applied to a wide range of chemical systems and will be essential for unlocking the full potential of this compound and its derivatives. rsc.orgnih.gov
Q & A
Q. What advanced techniques validate the compound’s stability under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
